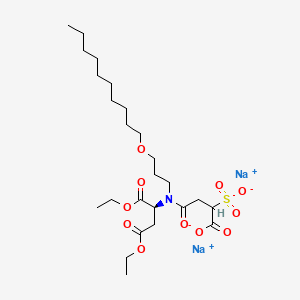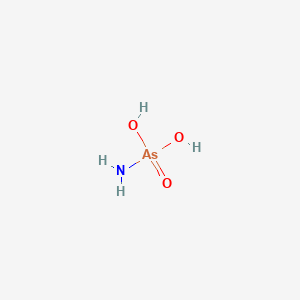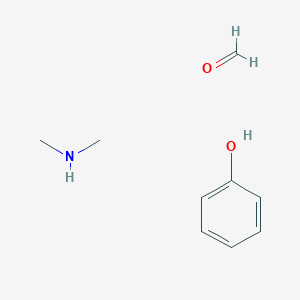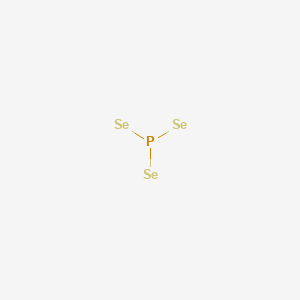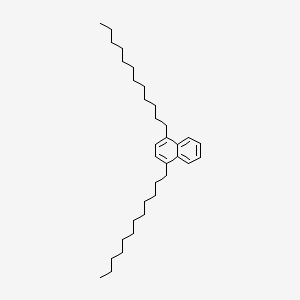![molecular formula C20H15NO2 B14694683 (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine CAS No. 35751-60-1](/img/structure/B14694683.png)
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a dibenzofuran moiety and a methoxyphenyl group connected through an imine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine typically involves the condensation of dibenzofuran-2-carbaldehyde with 4-methoxyaniline. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-hydroxyphenyl)methanimine
- (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-chlorophenyl)methanimine
- (E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-nitrophenyl)methanimine
Uniqueness
(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating substituent, which can enhance the compound’s nucleophilicity and affect its interaction with electrophilic species. This makes it distinct from other similar compounds that may have different substituents, such as hydroxyl, chloro, or nitro groups.
Eigenschaften
CAS-Nummer |
35751-60-1 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-dibenzofuran-2-yl-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H15NO2/c1-22-16-9-6-14(7-10-16)13-21-15-8-11-20-18(12-15)17-4-2-3-5-19(17)23-20/h2-13H,1H3 |
InChI-Schlüssel |
XTDUQCBHPBQVKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


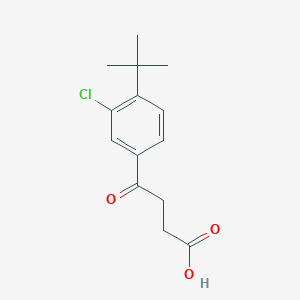
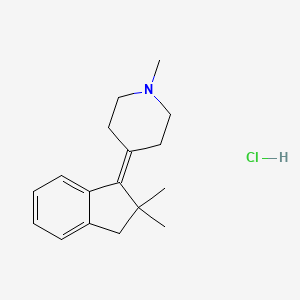
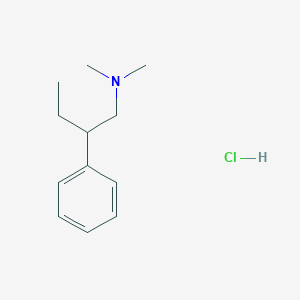
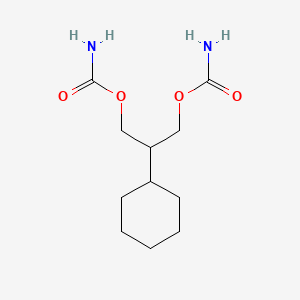
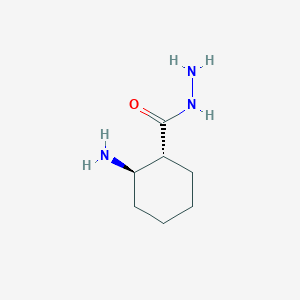
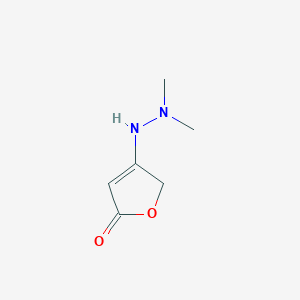
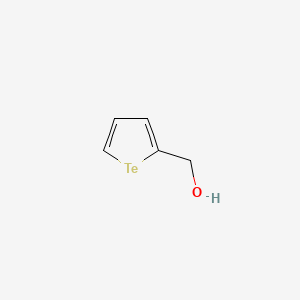
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)

